Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate
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Overview
Description
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is a chemical compound with the molecular formula C20H22Br2O4 and a molecular weight of 486.2 g/mol . It is a yellow to pale yellow solid with a melting point of 45 to 49 °C . This compound is known for its unique structural features, which include two bromine atoms and two butyl ester groups attached to a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene-1,8-dicarboxylic acid followed by esterification with butanol. The bromination reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled temperature conditions . The resulting dibromo derivative is then esterified with butanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Scientific Research Applications
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibutyl terephthalate: Similar ester groups but lacks bromine atoms and has a different aromatic core.
Lanthanide benzene-1,4-dicarboxylate coordination polymers: Similar dicarboxylate structure but with metal coordination and different functional properties.
Organotin dicarboxylates: Similar dicarboxylate structure but with tin coordination and different catalytic properties.
Uniqueness
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is unique due to its specific combination of bromine atoms and butyl ester groups attached to a naphthalene core.
Properties
Molecular Formula |
C20H22Br2O4 |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C20H22Br2O4/c1-3-5-11-25-19(23)13-7-9-15(21)18-16(22)10-8-14(17(13)18)20(24)26-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
QHLMDIFZIXAVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCCCC |
Origin of Product |
United States |
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